molecular formula C13H17ClN2O4S B11134704 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide

Cat. No.: B11134704
M. Wt: 332.80 g/mol
InChI Key: DFDSTUQRWXOXBU-UHFFFAOYSA-N
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Description

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to a 5-chloro-2-methoxyphenyl ring, a cyclopropyl group, and a glycinamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Sulfonyl Chloride Intermediate: The process begins with the chlorination of 5-chloro-2-methoxybenzenesulfonic acid to form the corresponding sulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride is then reacted with N-cyclopropyl-N-methylglycinamide in the presence of a base such as triethylamine to yield the final product.

The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are carried out in polar solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of certain enzymes.

    Chemical Biology: Researchers use it to probe the mechanisms of sulfonamide-based inhibitors and their interactions with proteins.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropylglycinamide
  • N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinamide
  • N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide

Uniqueness

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide is unique due to the presence of both a cyclopropyl group and a methyl group on the glycinamide moiety, which may confer distinct steric and electronic properties. These features can influence its binding affinity and specificity towards biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C13H17ClN2O4S

Molecular Weight

332.80 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-cyclopropylacetamide

InChI

InChI=1S/C13H17ClN2O4S/c1-16(8-13(17)15-10-4-5-10)21(18,19)12-7-9(14)3-6-11(12)20-2/h3,6-7,10H,4-5,8H2,1-2H3,(H,15,17)

InChI Key

DFDSTUQRWXOXBU-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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